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human herpesvirus 6 protein p100 - 147338-03-2

human herpesvirus 6 protein p100

Catalog Number: EVT-1460441
CAS Number: 147338-03-2
Molecular Formula: C38H26N8Ru
Molecular Weight: 695.752
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Human herpesvirus 6 belongs to the following taxonomic hierarchy:

  • Realm: Duplodnaviria
  • Kingdom: Heunggongvirae
  • Phylum: Peploviricota
  • Class: Herviviricetes
  • Order: Herpesvirales
  • Family: Orthoherpesviridae
  • Subfamily: Betaherpesvirinae
  • Genus: Roseolovirus

The p100 protein is encoded by the viral genome and is integral to the virus's structure and function, particularly in its ability to evade host immune responses .

Synthesis Analysis

Methods of Synthesis

The synthesis of Human herpesvirus 6 protein p100 involves several key steps, predominantly occurring within infected host cells. The process begins with the transcription of the viral DNA, which is organized into various open reading frames, including that for p100. This protein is synthesized as part of the viral assembly process.

Technical Details

  1. Transcription: Viral DNA is transcribed into messenger RNA using host cell machinery.
  2. Translation: The messenger RNA is translated into the p100 protein in the cytoplasm.
  3. Post-translational Modifications: Following translation, p100 undergoes various modifications that are essential for its functionality, including glycosylation and phosphorylation.

These processes ensure that p100 is properly folded and transported to the site of viral assembly within the host cell .

Molecular Structure Analysis

Structure of p100

Data on Structure

  • Molecular Weight: Approximately 100 kDa.
  • Composition: Comprised of multiple domains that interact with both viral and host proteins.
  • Functional Domains: Includes regions responsible for immune evasion and modulation of host cell functions.

The structural characteristics suggest that p100 plays a pivotal role in maintaining virion stability and facilitating interactions necessary for viral replication .

Chemical Reactions Analysis

Reactions Involving p100

Human herpesvirus 6 protein p100 participates in several biochemical reactions critical to the virus's lifecycle:

  1. Protein-Protein Interactions: p100 interacts with host proteins such as CD46, which facilitates viral entry into cells.
  2. Viral Assembly: It plays a role in assembling other viral components into mature virions.
  3. Immune Modulation: p100 can inhibit certain immune responses, allowing for persistent infection.

Technical Details of Reactions

The interactions involving p100 typically occur through non-covalent binding mechanisms, which are essential for maintaining the integrity of viral structures during assembly and release from host cells .

Mechanism of Action

Process Involving p100

The mechanism by which Human herpesvirus 6 protein p100 exerts its effects involves several steps:

  1. Viral Entry: p100 aids in binding to host cell receptors, facilitating entry.
  2. Immune Evasion: By modulating host immune responses, p100 allows for persistent infection without triggering significant immune activation.
  3. Viral Replication: Once inside the host cell, p100 contributes to the replication process by interacting with other viral proteins necessary for genome replication.

Data on Mechanism

Studies suggest that the presence of p100 correlates with enhanced viral replication rates and prolonged latency periods within host cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The protein is typically found in a soluble form within infected cells.
  • Stability: Stability can vary based on environmental conditions but generally remains stable at physiological temperatures.

Chemical Properties

  • Solubility: Highly soluble in physiological buffers.
  • pH Sensitivity: Activity may be affected by changes in pH, indicating a potential requirement for specific ionic conditions during function.

Relevant analyses indicate that variations in these properties could influence how effectively p100 performs its roles during infection .

Applications

Scientific Uses of p100

Human herpesvirus 6 protein p100 has several applications in scientific research:

  1. Vaccine Development: Understanding its role in immune evasion can aid in designing effective vaccines against Human herpesvirus 6.
  2. Therapeutic Targets: As a critical component involved in viral pathogenesis, targeting p100 could lead to novel antiviral therapies.
  3. Diagnostic Tools: Detection of antibodies against p100 may serve as a biomarker for active Human herpesvirus 6 infections.

Research continues to explore these applications, highlighting the importance of this protein in both virology and clinical medicine .

Molecular Characterization of HHV-6 p100

Genomic Localization and Gene Identification of p100

Open Reading Frame (ORF) U11 as the Encoding Gene

The gene encoding the major antigenic structural protein p100 in Human Herpesvirus 6 (HHV-6) is ORF U11, located within the unique (U) segment of the viral genome. This gene was initially identified through screening a bacteriophage lambda library using monospecific rabbit antisera, which confirmed its role in producing the immunodominant 100 kDa polypeptide observed in immunoblotting assays [1] [3] [6]. The U11 ORF spans 2,610 nucleotides, translating into a polypeptide of 870 amino acids with a calculated molecular weight of 97 kDa – slightly less than its apparent size in SDS-PAGE, likely due to post-translational modifications [1] [7]. Ribosome profiling studies have validated active translation of U11, positioning it within a conserved gene block shared among betaherpesviruses [7].

Comparative Analysis of U11 Across HHV-6A and HHV-6B Strains

HHV-6 exists as two distinct species: HHV-6A and HHV-6B. Comparative genomics reveals significant divergence in their U11 sequences:

  • Nucleotide identity: 85% in the direct repeat (DR) regions flanking U11 [9].
  • Amino acid identity: 80.1% between HHV-6A (strain U1102) and HHV-6B (strain Z29) [3] [10].
  • Strain-specific variations: HHV-6B U11 contains unique residues absent in HHV-6A, potentially influencing antigenicity [7] [9].

Table 1: Comparative Features of U11 in HHV-6A and HHV-6B

FeatureHHV-6AHHV-6B
Genome PositionU86-U100 regionU86-U100 region
Amino Acid Length870870
Amino Acid IdentityReference80.1%
Notable PolymorphismsLow variabilityCarboxy-terminal insertions

Structural Analysis of p100 Protein

Amino Acid Composition and Predicted Molecular Weight

The p100 protein exhibits a complex primary structure:

  • Composition: Rich in serine/threonine (potential phosphorylation sites) and hydrophobic residues, facilitating membrane association [1] [10].
  • Domains:
  • An N-terminal basic domain (aa 1-290) with DNA-binding propensity.
  • A central proline-rich linker.
  • A C-terminal globular domain (aa 500-870) harboring antigenic epitopes [1] [7].
  • Post-translational modifications: Phosphorylation contributes to its observed 100 kDa electrophoretic mobility despite a predicted 97 kDa mass [1] [6].

Homology to Human Cytomegalovirus (HCMV) pp150 Matrix Protein

p100 shares evolutionary and structural links with HCMV’s pp150 (UL32 protein):

  • N-terminal homology: Residues 1-290 of p100 show weak homology (25% identity) to pp150’s N-terminus, a region critical for viral capsid stabilization [1] [5].
  • Functional convergence: Both proteins:
  • Associate with tegument components.
  • Bind viral DNA during capsid maturation.
  • Serve as dominant targets for host humoral immunity [5] [10].
  • Divergent C-termini: The C-terminal domains lack sequence conservation, explaining species-specific antigenicity [1].

Distinct Carboxy-Terminal Antigenic Epitopes

The immunodominance of p100 stems from its C-terminal region:

  • Epitope localization: Five prokaryotically expressed fragments spanning >93% of p100 mapped all human serum-reactive epitopes to the C-terminal 580 amino acids (residues 291-870) [1] [6].
  • Species specificity: These epitopes show no cross-reactivity with HCMV pp150, enabling serological discrimination of HHV-6 infections [1] [5].
  • Key antigenic features:
  • Conformational epitopes dependent on tertiary structure.
  • Linear epitopes clustered in intrinsically disordered regions [7].

Table 2: Antigenic Features of p100’s Carboxy-Terminal Domain

Epitope TypeLocation (aa)ReactivityFunctional Implication
Linear Dominant600-75095% of human sera (HHV-6B)Diagnosis; vaccine design target
Conformational780-870Strain-specific (HHV-6A vs. 6B)Neutralizing antibody induction
Phospho-dependent300-400Reactivity in autoimmune contextsPathogenesis studies

Properties

CAS Number

147338-03-2

Product Name

human herpesvirus 6 protein p100

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium

Molecular Formula

C38H26N8Ru

Molecular Weight

695.752

InChI

InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;

InChI Key

NGWQAIWPRVFOPE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru]

Synonyms

human herpesvirus 6 protein p100

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